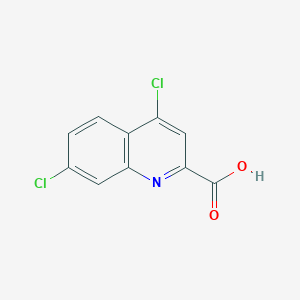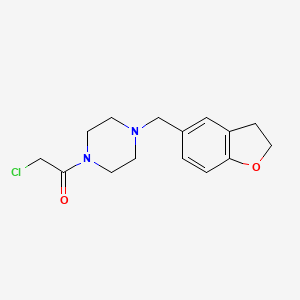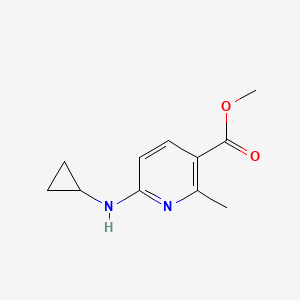
3-(2-Bromophenyl)-4-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-4-fluoropyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group at the 3-position and a fluorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-4-fluoropyrrolidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromophenyl)-4-fluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-4-fluoropyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(2-Bromophenyl)-4-fluoropyrrolidine include other substituted pyrrolidines and bromophenyl derivatives. Examples include:
- 3-(2-Bromophenyl)pyrrolidine
- 4-Fluoropyrrolidine
- 3-(4-Bromophenyl)-4-fluoropyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s combination of a bromophenyl group and a fluorine atom on the pyrrolidine ring makes it a valuable scaffold for further chemical modifications and exploration in various research fields .
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8,10,13H,5-6H2 |
Clé InChI |
YPOWGPYDDQFAOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)F)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


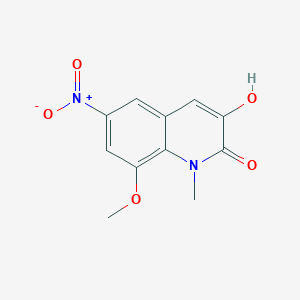
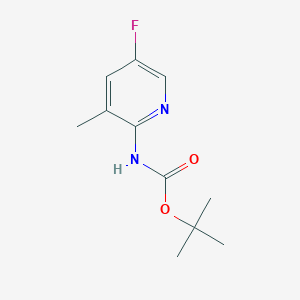
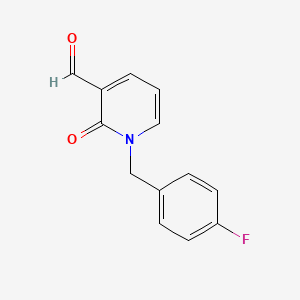
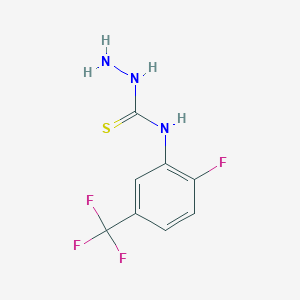

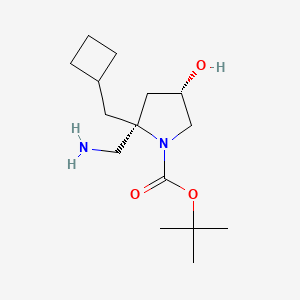
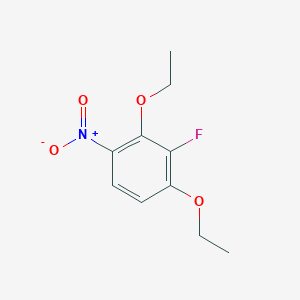
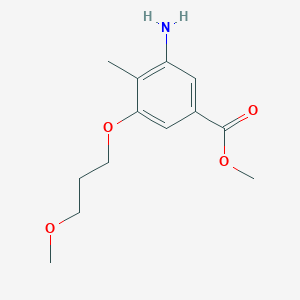
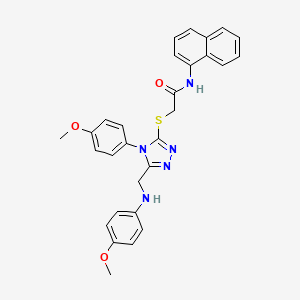
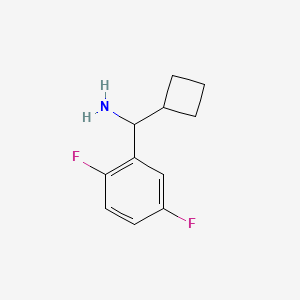
![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)
